molecular formula C19H21F2NO2 B11511590 1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11511590
M. Wt: 333.4 g/mol
InChI Key: ZYLVZISPGHPFAC-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Ethoxy-substituted derivatives.

Scientific Research Applications

1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Difluorophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine: Another compound with a difluorophenyl group but a different core structure.

    1-(2,3-Difluorophenyl)-3,4-dihydro-2H-1-benzopyran: Similar difluorophenyl group with a benzopyran core.

Uniqueness

1-(2,3-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of the difluorophenyl group and the ethoxy-substituted tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H21F2NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H21F2NO2/c1-3-23-16-10-12-8-9-22-19(14(12)11-17(16)24-4-2)13-6-5-7-15(20)18(13)21/h5-7,10-11,19,22H,3-4,8-9H2,1-2H3

InChI Key

ZYLVZISPGHPFAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=CC=C3)F)F)OCC

Origin of Product

United States

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